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molecular formula C8H12N2<br>C6H4(CH2NH2)2<br>C8H12N2 B075579 m-Xylylenediamine CAS No. 1477-55-0

m-Xylylenediamine

Cat. No. B075579
M. Wt: 136.19 g/mol
InChI Key: FDLQZKYLHJJBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043334

Procedure details

By using 1-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxyaldehyde-1',1'-diphenylhydrazone (C-2) as a charge-transfer substance, (PC-1) as a binder resin material and xylylenediamine (MXDA) as a crosslinking agent, a solution of (C-2):(PC-1):MXDA:methylene chloride=1:1:0.2:8 (weight ratio) was produced to use it as a coating fluid. On standing for one month, the coating fluid did not whiten nor set to gel.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxyaldehyde-1',1'-diphenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
PC-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C@@H:5]1[NH:28][C:26](=[O:27])[C@@H:25]([CH:29]([CH3:31])[CH3:30])[O:24][C:22](=[O:23])[C@H:21]([CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[N:20]([CH3:39])[C:18](=[O:19])[C@@H:17]([CH:40]([CH3:42])[CH3:41])[O:16][C:14](=[O:15])[C@H:13]([CH2:43][C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)[N:12]([CH3:50])[C:10](=[O:11])[C@@H:9]([CH:51]([CH3:53])[CH3:52])[O:8][C:6]1=[O:7])[CH3:3].[C:54]1(CN)[C:55]([CH2:60][NH2:61])=[CH:56][CH:57]=[CH:58][CH:59]=1>C(Cl)Cl>[CH3:3][CH:2]([CH2:4][C@@H:5]1[NH:28][C:26](=[O:27])[C@@H:25]([CH:29]([CH3:30])[CH3:31])[O:24][C:22](=[O:23])[C@H:21]([CH2:32][C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=2)[N:20]([CH3:39])[C:18](=[O:19])[C@@H:17]([CH:40]([CH3:41])[CH3:42])[O:16][C:14](=[O:15])[C@H:13]([CH2:43][C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)[N:12]([CH3:50])[C:10](=[O:11])[C@@H:9]([CH:51]([CH3:53])[CH3:52])[O:8][C:6]1=[O:7])[CH3:1].[CH:59]1[CH:54]=[C:55]([CH2:60][NH2:61])[CH:56]=[C:57]([CH2:10][NH2:12])[CH:58]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
1-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxyaldehyde-1',1'-diphenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
PC-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)CN)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C
Name
Type
product
Smiles
C1=CC(=CC(=C1)CN)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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